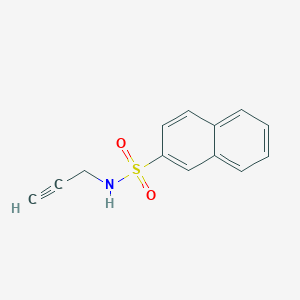
N-(2-propynyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(2-propynyl)-2-naphthalenesulfonamide” are not available, a related compound, “N-2-Propynyl Rasagiline HCl”, is synthesized from certain precursors . Another study mentions the reactions of phosphonic and phosphoramidic dichlorides with N-ethyl-2-propynyl-amine .Wissenschaftliche Forschungsanwendungen
Material Science and Chemistry
Naphthalene diimides (NDIs) and their derivatives, closely related to N-(2-propynyl)-2-naphthalenesulfonamide, are pivotal in the development of advanced materials. NDIs have been utilized in supramolecular chemistry, sensors, molecular switching devices, and solar cell technology . Their unique electronic and structural properties facilitate the construction of molecular wires, nanotubes, and organic semiconductors with high charge mobility. These applications are crucial for the development of new materials with tailored electronic properties, offering potential advancements in electronics and renewable energy technologies (Kobaisi et al., 2016); (Bhosale et al., 2008).
Environmental Science
The degradation of naphthalenesulfonic acids and their derivatives in aqueous solutions has been extensively studied to address pollution problems. Research on ozonation combined with UV radiation has shown significant promise in removing naphthalenesulfonates from water, highlighting an effective method for mitigating aquatic pollution caused by these compounds (Chen et al., 2002); (Chen et al., 2005).
Biotechnology and Biochemistry
In biotechnology, naphthalenesulfonamide derivatives have shown antibacterial properties , demonstrating the chemical versatility and potential of these compounds in developing new antibacterial agents. These findings suggest a promising avenue for the synthesis of novel antibacterial drugs, addressing the growing need for new treatments due to antibiotic resistance (Abbasi et al., 2015).
Advanced Oxidation Processes
The photocatalytic degradation of naphthalenedisulfonates on colloidal titanium dioxide represents a significant advancement in water purification technologies . This process involves the mineralization and breakdown of complex organic pollutants into less harmful substances, showcasing the potential of naphthalenesulfonamide derivatives in environmental cleanup efforts (Szabó-Bárdos et al., 2008).
Insecticidal Activities
Research into propargyloxy-naphthalene-sulfonamide derivatives has unveiled potent insecticidal activities , offering a new class of insecticides with high efficacy and low environmental impact. These studies have expanded the potential applications of naphthalenesulfonamide derivatives in agriculture and pest management, providing a foundation for the development of safer and more effective insecticides (Zhao et al., 2021).
Zukünftige Richtungen
While specific future directions for “N-(2-propynyl)-2-naphthalenesulfonamide” are not available, research on related compounds like “Rasagiline” and “N-Methyl, N-propynyl-2-phenylethylamine (MPPE)” suggest potential applications in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Wirkmechanismus
Target of Action
N-(2-propynyl)-2-naphthalenesulfonamide, also known as Rasagiline, is primarily targeted towards Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain and liver that plays a crucial role in the metabolic degradation of neurotransmitters such as dopamine and serotonin .
Mode of Action
Rasagiline acts as an irreversible inhibitor of MAO-B . By binding to the enzyme, it prevents the breakdown of monoamines, particularly dopamine, a neurotransmitter that plays a vital role in mood regulation and motor control . This results in an increase in the levels of dopamine in the brain, which can help alleviate symptoms of diseases like Parkinson’s .
Biochemical Pathways
The primary biochemical pathway affected by Rasagiline is the dopaminergic pathway . By inhibiting the action of MAO-B, Rasagiline increases the availability of dopamine in the synaptic cleft, enhancing dopaminergic transmission . This can lead to improvements in motor function and mood regulation, among other effects .
Pharmacokinetics
The pharmacokinetics of Rasagiline involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 36% . It is metabolized in the liver, primarily through the CYP1A2 enzyme . The elimination half-life of Rasagiline is approximately 3 hours . These properties impact the drug’s bioavailability and determine the dosing regimen.
Result of Action
The primary result of Rasagiline’s action is an increase in the levels of dopamine in the brain . This can lead to improvements in the symptoms of Parkinson’s disease, such as tremors, stiffness, and difficulty with movement . It may also have a positive effect on mood, as dopamine is a key neurotransmitter involved in mood regulation .
Action Environment
The action of Rasagiline can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that inhibit CYP1A2, can affect the metabolism and hence the effectiveness of Rasagiline . Additionally, factors such as the patient’s age, liver function, and genetic factors can also influence the drug’s efficacy and safety .
Eigenschaften
IUPAC Name |
N-prop-2-ynylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNMTWYMLFANQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propynyl)-2-naphthalenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

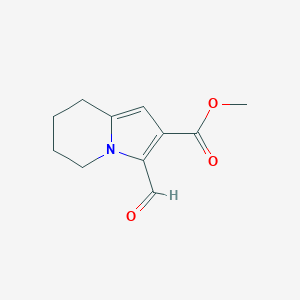
![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)
![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2996341.png)
![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)
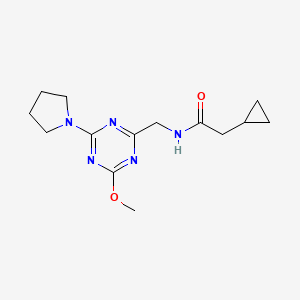
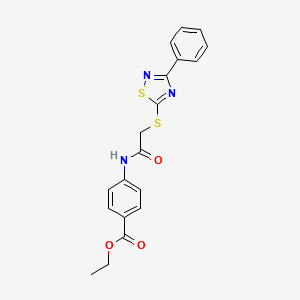
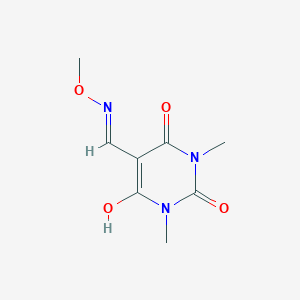
![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996349.png)
